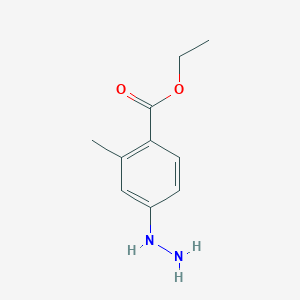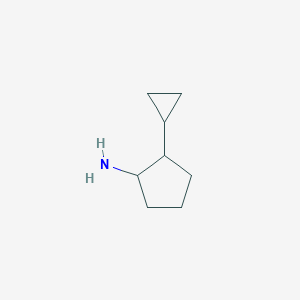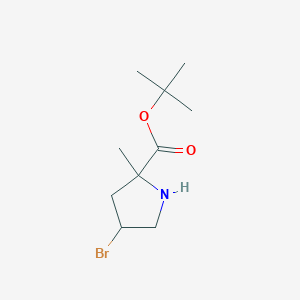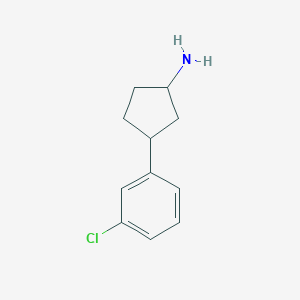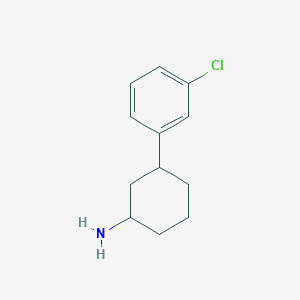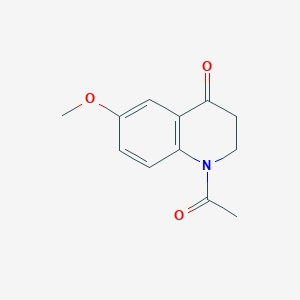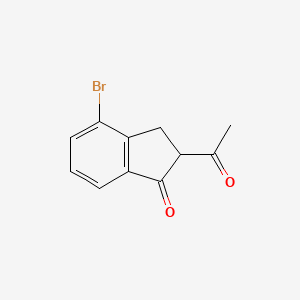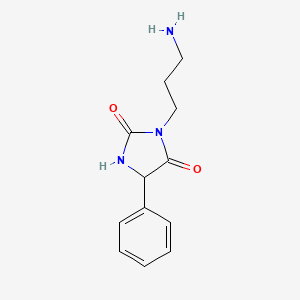
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring, a phenyl group, and an aminopropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of a phenyl-substituted imidazolidine-2,4-dione with an aminopropyl reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases can be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a phenyl group.
3-(3-Aminopropyl)-5-ethylimidazolidine-2,4-dione: Contains an ethyl group in place of the phenyl group.
3-(3-Aminopropyl)-5-isopropylimidazolidine-2,4-dione: Features an isopropyl group instead of the phenyl group.
Uniqueness
The presence of the phenyl group in 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione distinguishes it from other similar compounds. This phenyl group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it unique in its applications and potential effects.
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,17) |
InChI-Schlüssel |
KTQFOPUWBKWBAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13224382.png)
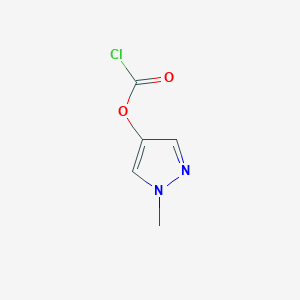
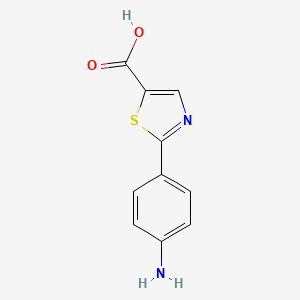
![2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)
![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)
